
Pyridinyl acrylonitrile
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Description
Pyridinyl acrylonitrile, also known as this compound, is a useful research compound. Its molecular formula is C8H6N2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Knoevenagel Condensation
Pyridinyl acrylonitriles are synthesized via Knoevenagel condensation , reacting pyridinecarbaldehydes with malononitrile in the presence of a base (e.g., piperidine). This method yields high-purity products under mild conditions (room temperature, 12–24 hours).
Reactants | Catalyst | Conditions | Yield | Reference |
---|---|---|---|---|
Pyridine-4-carbaldehyde + Malononitrile | Piperidine | RT, 24h | 85–92% |
The reaction mechanism involves deprotonation of malononitrile, followed by nucleophilic attack on the aldehyde and subsequent elimination of water.
Palladium-Catalyzed α-Alkenylation
Aryl acrylonitriles, including pyridinyl derivatives, are synthesized via Pd/NIXANTPHOS-catalyzed α-alkenylation . This method couples arylacetonitriles with vinyl halides/triflates under mild conditions :
Substrate | Catalyst System | Conditions | Yield | Scope |
---|---|---|---|---|
Arylacetonitrile + Vinyl Bromide | Pd(OAc)₂/NIXANTPHOS, NaOtBu | 80°C, 12h | Up to 95% | 21 examples, including pyridinyl derivatives |
Key advantages include avoidance of hazardous cyanide reagents and scalability (gram-scale demonstrated) . Post-synthetic modifications include:
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Selective reduction of the nitrile group to amines.
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Hydrolysis to carboxylic acids.
Nucleophilic Addition
The nitrile group undergoes nucleophilic additions:
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Hydrolysis : Forms amides or carboxylic acids under acidic/basic conditions .
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Grignard Reagents : Add to the nitrile, yielding ketones after workup.
Electrophilic Substitution
The pyridine ring directs electrophiles to specific positions:
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Nitration : Occurs at the meta position due to the electron-withdrawing nitrile .
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Sulfonation : Requires harsh conditions (fuming H₂SO₄, 150°C) .
Cyclization Reactions
Pyridinyl acrylonitriles participate in cyclization to form bioactive heterocycles:
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Imidazo[4,5-b]pyridines : Synthesized via condensation with amines, showing potent anticancer (IC₅₀: 1.2–5.3 μM vs. pancreatic cancer) and antioxidant activity (FRAP: 3200–5235 mmol Fe²⁺/mmol) .
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Pyridine Ring Expansion : Reacts with alkynes or nitriles in the presence of cobalt catalysts to form larger aromatic systems .
Oxidation
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The acrylonitrile moiety oxidizes to pyridinecarboxylic acids using KMnO₄ or CrO₃.
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Pyridine N-oxides form under mild oxidative conditions (e.g., H₂O₂/AcOH), enhancing solubility and bioactivity .
Reduction
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Nitrile to Amine : Catalytic hydrogenation (H₂/Pd-C) converts –C≡N to –CH₂NH₂ .
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Double Bond Reduction : Selective hydrogenation yields saturated pyridinyl propanenitriles .
Metal Complexation and Insertion
Pyridinyl acrylonitriles act as ligands in coordination chemistry:
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Palladium Complexes : Form N-bound adducts (e.g., [Pd(Me)(NCCH=CH₂)(L)]⁺) that undergo insertion reactions with alkenes .
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Copper-Mediated Cyclizations : Generate polysubstituted pyridines via β-enaminone intermediates .
Antioxidant and Biological Activity
Derivatives exhibit dual bioactivity :
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Antioxidant Capacity : Trihydroxy derivatives show superior radical scavenging (DPPH assay) due to stable O–H···O- intermediates .
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Antiproliferative Effects : Compound 55 (dihydroxy-bromo-substituted) inhibits pancreatic adenocarcinoma (IC₅₀: 1.2 μM) with no toxicity to normal cells .
Table 1: Synthetic Methods for Pyridinyl Acrylonitriles
Method | Reactants | Conditions | Yield | Reference |
---|---|---|---|---|
Knoevenagel | Pyridinecarbaldehyde + Malononitrile | Piperidine, RT | 85–92% | |
Pd-Catalyzed Alkenylation | Arylacetonitrile + Vinyl Bromide | Pd/NIXANTPHOS, 80°C | ≤95% |
Table 2: Bioactivity of Selected Derivatives
Compound | Anticancer IC₅₀ (μM) | FRAP (mmol Fe²⁺/mmol) | Key Substituents |
---|---|---|---|
55 | 1.2 (Capan-1) | 5235 | Dihydroxy, Bromo |
3aa | 5.3 (Capan-1) | 3200 | Monohydroxy |
Properties
CAS No. |
156789-16-1 |
---|---|
Molecular Formula |
C8H6N2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
2-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H6N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5H,1H2 |
InChI Key |
DEXXYPDBBNCCDD-UHFFFAOYSA-N |
SMILES |
C=C(C#N)C1=CC=CC=N1 |
Canonical SMILES |
C=C(C#N)C1=CC=CC=N1 |
Synonyms |
2-Pyridineacetonitrile,alpha-methylene-(9CI) |
Origin of Product |
United States |
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